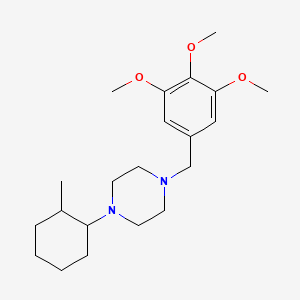
4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole, also known as DIBO-PhT, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazole-based molecules and is known to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole involves the formation of a covalent bond between the this compound molecule and a specific functional group on the biomolecule of interest. This covalent bond is formed through a bioorthogonal reaction, which is a chemical reaction that occurs selectively in biological systems without interfering with other biomolecules. The covalent bond between this compound and the biomolecule of interest can be used for a range of applications, such as imaging and proteomics.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In particular, this compound has been shown to be non-toxic to cells and to exhibit high selectivity towards specific functional groups on biomolecules. This makes it an ideal tool for the selective labeling of proteins and other biomolecules in complex biological systems.
实验室实验的优点和局限性
One of the major advantages of 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole is its high selectivity towards specific functional groups on biomolecules. This allows for the selective labeling of specific biomolecules in complex biological systems, which can be used for a range of applications such as imaging and proteomics. However, one of the limitations of this compound is its relatively low yield during the synthesis process, which can make it expensive to produce in large quantities.
未来方向
There are a number of future directions for research on 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole. One area of research is the development of new bioorthogonal reactions that can be used with this compound for the selective labeling of specific biomolecules. Another area of research is the optimization of the synthesis method for this compound to improve the yield and reduce the cost of production. Additionally, there is potential for the development of new applications for this compound in areas such as drug discovery and diagnostics.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in scientific research. Its high selectivity towards specific functional groups on biomolecules makes it an ideal tool for the selective labeling of proteins and other biomolecules in complex biological systems. While there are limitations to its use, such as its relatively low yield during the synthesis process, there are also many future directions for research on this compound that could lead to new applications and discoveries in the field of chemical biology.
合成方法
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified using column chromatography. The yield of the product is typically around 50-60%.
科学研究应用
4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of chemical biology, where it is used as a tool for the selective labeling of proteins. This compound can be conjugated to a variety of biomolecules, including peptides, proteins, and nucleic acids, using bioorthogonal chemistry. This allows for the selective labeling of specific biomolecules in complex biological systems, which can be used for a range of applications such as imaging and proteomics.
属性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c1-2-6-12(7-3-1)17-18-13(11-21-17)16-10-19-14-8-4-5-9-15(14)20-16/h1-9,11,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFDVPMEGVCJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B4982120.png)
![4-[(5-nitro-2-pyridinyl)amino]benzoic acid](/img/structure/B4982131.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982154.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4982157.png)
![N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982159.png)

![3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4982177.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)


![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)

